4-[p-Chlorobenzoyl]-1-methylpiperidine
CAS No.:
Cat. No.: VC14022734
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO |
|---|---|
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | (4-chlorophenyl)-(1-methylpiperidin-4-yl)methanone |
| Standard InChI | InChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3 |
| Standard InChI Key | PADAQXSTUYWENK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular framework of 4-[p-Chlorobenzoyl]-1-methylpiperidine (C₁₃H₁₆ClNO, MW: 237.72 g/mol) integrates a rigid piperidine core with a planar p-chlorobenzoyl group, enabling interactions with hydrophobic pockets in enzymatic targets . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| cLogP | 3.2 | |
| Topological PSA | 29.5 Ų | |
| Solubility (Water) | 139 mg/mL (SILICOS-IT) | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
The benzoylpiperidine fragment is metabolically stable and serves as a bioisostere for piperazine, enhancing its drug-likeness . The chlorine atom at the para position of the benzoyl group enhances electron-withdrawing effects, potentially improving binding affinity to targets like MAGL .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-[p-Chlorobenzoyl]-1-methylpiperidine typically involves Friedel-Crafts acylation or Mannich condensation. A representative pathway includes:
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N-Methylation of Piperidine-4-carboxylic Acid:
Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions to yield 1-methylpiperidine-4-carboxylic acid . -
Acylation with p-Chlorobenzoyl Chloride:
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation with p-chlorobenzene in the presence of AlCl₃ .
This method achieves moderate yields (34–80%) and is scalable for industrial production . Alternative routes employ cross-coupling reactions, such as Suzuki-Miyaura, to introduce aromatic substituents .
Optimization Challenges
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Rotational Isomerism: NMR studies reveal two conformers due to restricted rotation around the benzoyl-piperidine bond, complicating purification .
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Byproduct Formation: Use of thionyl chloride risks over-chlorination, necessitating precise stoichiometric control .
Pharmacological Activities
Monoacylglycerol Lipase (MAGL) Inhibition
4-[p-Chlorobenzoyl]-1-methylpiperidine derivatives exhibit reversible MAGL inhibition, a therapeutic strategy for cancer and neurodegenerative diseases. Key findings include:
| Compound | MAGL IC₅₀ (µM) | Selectivity (vs. FAAH, CB1/2) | Cancer Cell Inhibition (IC₅₀) |
|---|---|---|---|
| Lead Analog | 0.65 | >10 µM | 7.9–92 µM (PDAC, breast) |
| Optimized | 0.46 | >10 µM | 9.28 µM (PDAC-3 cells) |
The lead compound displaces a structural water molecule in MAGL’s active site, forming hydrogen bonds with residues Ser122 and Ala51 . Substitution at the benzoyl para position (e.g., i-Pr or biphenyl groups) enhances potency 10-fold .
Anticancer Mechanisms
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Proliferation Inhibition: The compound reduces viability in breast (MCF-7, MDA-MB-231) and ovarian (COV318) cancer cells via MAGL-dependent 2-AG accumulation, triggering apoptosis .
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Synergy with Chemotherapy: Combined with paclitaxel, it achieves near-complete sterilization of Mycobacterium tuberculosis in preclinical models .
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